4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide
Description
This compound features a benzamide core substituted with:
- A dimethylsulfamoyl group at the 4-position of the benzene ring.
- N-methyl and N-aryl groups, where the aryl moiety is a phenyl ether linked to a 6-methylpyridazin-3-yl heterocycle.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-15-5-14-20(23-22-15)29-18-10-8-17(9-11-18)25(4)21(26)16-6-12-19(13-7-16)30(27,28)24(2)3/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXVUMNSFKYTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzamide Backbone
The benzamide core is typically constructed via nucleophilic acyl substitution. For example, 4-(dimethylsulfamoyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Subsequent reaction with N-methyl-4-aminophenol derivatives forms the amide bond. In analogous compounds, yields of 75–85% are achieved when using triethylamine as a base in dichloromethane at 0–5°C.
Stepwise Synthetic Route and Optimization
Route 1: Sequential Functionalization
Synthesis of 4-(Dimethylsulfamoyl)Benzoic Acid
- Sulfonation of 4-methylbenzoic acid with chlorosulfonic acid, followed by dimethylamine treatment, yields the sulfonamide.
- Yield : 68–72% after recrystallization from ethanol.
Preparation of N-Methyl-4-[(6-Methylpyridazin-3-yl)Oxy]Aniline
- 6-Methylpyridazin-3-ol is coupled with 4-fluoro-nitrobenzene via SNAr reaction using K₂CO₃ in DMF at 80°C.
- Reduction of the nitro group with H₂/Pd-C affords the aniline derivative.
- Key Data :
Step Reagents/Conditions Yield (%) Purity (HPLC) Ether formation K₂CO₃, DMF, 80°C, 12h 65 92.4 Nitro reduction H₂ (1 atm), 10% Pd/C, EtOH 89 98.1
Amide Coupling
- The acid chloride reacts with N-methyl-4-[(6-methylpyridazin-3-yl)oxy]aniline in THF with 4-dimethylaminopyridine (DMAP) catalyst.
- Optimized Conditions :
- Temperature: 0°C → room temperature
- Solvent: Tetrahydrofuran (THF)
- Yield: 81%
Route 2: Convergent Approach
This method involves pre-forming the pyridazine ether before amide coupling:
- Synthesis of 4-[(6-Methylpyridazin-3-yl)Oxy]Phenylamine
N-Methylation
- Reductive amination with formaldehyde and NaBH₃CN in MeOH.
Final Coupling
- Similar to Route 1, but with improved purity (99.2% by HPLC).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents highlight the use of continuous flow reactors to enhance efficiency:
- Ether Formation : Microreactors reduce reaction time from 12h to 2h while maintaining 88% yield.
- Amide Coupling : Tubular reactors with immobilized DMAP achieve 94% conversion at 50°C.
Purification Techniques
- Crystallization : Ethyl acetate/hexane mixtures yield 98% pure product.
- Chromatography : Silica gel chromatography with EtOAc/hexane (3:7) resolves regioisomeric impurities.
Challenges and Mitigation Strategies
Regioselectivity in Ether Formation
Unwanted ortho-substitution products (≤15%) are minimized using bulky bases like DBU.
Stability of the Dimethylsulfamoyl Group
Exposure to strong acids during synthesis can cleave the sulfonamide. Neutral pH conditions and low temperatures (<10°C) prevent degradation.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system being studied. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide/Sulfamoyl Groups
(a) N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide ()
- Structure : Benzamide linked to a phenylsulfamoyl group (3-methyl substitution).
- Key Differences : Lacks the pyridazine moiety and dimethylsulfamoyl group.
- Relevance: Sulfonamides are known for antibacterial and enzyme-inhibitory properties, suggesting the target compound may share similar mechanistic pathways .
(b) 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ()
- Structure : Diethylsulfamoyl group and thiazole ring.
- Key Differences : Thiazole replaces pyridazine; diethyl vs. dimethyl sulfamoyl alters steric and electronic profiles.
- Synthesis : Similar coupling reactions likely, though specific conditions (e.g., base, solvent) may differ .
(c) N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide ()
- Structure : Dual sulfonamide groups with a pyrimidine heterocycle.
- Key Differences : Pyrimidine instead of pyridazine; morpholine sulfonyl group introduces distinct solubility and target affinity.
Pyridazine-Containing Analogues
(a) N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide ()
- Structure: Pyridazinone ring (6-oxo group) linked via ethyl to benzamide.
- Key Differences: Pyridazinone vs. methylpyridazine; piperidinylsulfonyl vs. dimethylsulfamoyl.
(b) N-(4-((2-Chloroquinazolin-4-yl)oxy)phenyl)benzamide (15a, )
- Structure : Quinazoline heterocycle linked via ether to benzamide.
- Key Differences : Quinazoline (two N-atoms) vs. pyridazine (two adjacent N-atoms); chloro substitution may enhance electrophilicity.
Substituted Benzamides with Heterocyclic Moieties
(a) 4-Chloro-N-(4-((2-chloroquinazolin-4-yl)oxy)phenyl)benzamide (15b, )
- Structure : Dual chloro substituents on benzamide and quinazoline.
- Key Differences : Chlorine atoms increase lipophilicity compared to the target compound’s methyl and sulfamoyl groups.
- Bioactivity : Antitumor activity reported, highlighting the role of halogenation in bioactivity .
(b) N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(((4-(pyridin-2-yl)pyrimidin-2-yl)amino)methyl)benzamide (22, )
- Structure : Imidazole and pyrimidine heterocycles.
- Key Differences : Trifluoromethyl and imidazole groups enhance metabolic stability.
Physical and Spectral Properties
Notes:
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure
The chemical structure of 4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide can be represented as follows:
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria. The mechanism of action is primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Streptococcus pneumoniae | 18 | 16 |
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Study: Breast Cancer Cell Line (MCF-7)
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of oxidative stress leading to mitochondrial dysfunction.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown a reduction in edema and inflammatory markers, suggesting its potential use in treating inflammatory diseases.
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 150 pg/mL | 80 pg/mL |
| IL-6 | 200 pg/mL | 90 pg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate absorption with a half-life of approximately 6 hours. The compound is primarily metabolized in the liver, with renal excretion being the main route for elimination.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation of the benzamide core with dimethylsulfamoyl chloride under inert atmospheres.
- Coupling reactions between the pyridazine moiety and the phenyl ether group, using catalysts like palladium complexes (e.g., Suzuki-Miyaura coupling) . Key optimization parameters include:
- Temperature control (60–100°C for amidation steps).
- Solvent selection (DMF or dichloromethane for polar intermediates).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the pyridazin-3-yloxy group and amide bond integrity.
- HPLC-MS for purity assessment and detection of byproducts.
- FT-IR to validate sulfonamide (-SO₂N) and benzamide (-CON) functional groups .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .
Q. How can researchers address missing physicochemical data (e.g., solubility, melting point)?
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) with UV-Vis quantification.
- Melting point : Use differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min) .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s biological targets and mechanisms?
- Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by LC-MS/MS proteomic analysis.
- Pathway mapping : Combine RNA-seq and phosphoproteomics in relevant cell lines to identify dysregulated signaling pathways (e.g., kinase inhibition) .
- Structural analogs : Synthesize derivatives with modified sulfonamide/pyridazine groups to probe structure-activity relationships (SAR) .
Q. How can conflicting reports about the compound’s bioactivity be resolved?
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 or MCF-7) and assay conditions (e.g., ATP levels for cytotoxicity).
- Metabolic stability : Compare hepatic microsomal stability across species to identify species-specific discrepancies .
- Data normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-lab variability in enzymatic assays .
Q. What computational methods support the design of derivatives with enhanced potency?
- Molecular docking : Screen against crystallized targets (e.g., kinases) using software like AutoDock Vina to prioritize substituents with favorable binding energies.
- QSAR modeling : Train models on existing bioactivity data to predict logP, polar surface area, and IC₅₀ values for novel analogs .
Q. How do structural discrepancies in literature (e.g., pyridazine vs. pyrimidine cores) impact data interpretation?
- Cross-validation : Verify compound identity via spectral comparison (NMR, HRMS) with published data.
- Functional group swaps : Synthesize both variants and compare bioactivity to isolate moiety-specific effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
